2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC11439943
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O3 |
|---|---|
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one |
| Standard InChI | InChI=1S/C20H19ClN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 |
| Standard InChI Key | YZQVDJFUMOVMQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Core Framework and Substituents
The compound belongs to the pyridazinone family, featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3 . Key substituents include:
-
Position 2: A 2-oxoethyl chain connected to a 4-(4-chlorophenyl)piperazine moiety.
-
Position 6: A 2-furyl group, introducing heterocyclic diversity.
The piperazine ring enhances interactions with biological targets, particularly neurotransmitter receptors, while the furyl group may improve solubility and metabolic stability compared to purely aromatic analogs .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>20</sub>ClN<sub>5</sub>O<sub>3</sub> |
| Molecular Weight | 425.5 g/mol |
| Predicted logP | 2.5–3.5 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | ~65 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis is reported, analogous pyridazinones are synthesized via:
-
Core Formation: Cyclization of dihydropyridazines or condensation of diketones with hydrazines .
-
Substituent Introduction:
Key Intermediate: 6-(2-Furyl)-3(2H)-pyridazinone
Synthesis begins with 6-chloro-3(2H)-pyridazinone, which undergoes palladium-catalyzed cross-coupling with 2-furylboronic acid to introduce the furyl group .
Pharmacological Activities
Analgesic and Anti-inflammatory Effects
Pyridazinones with piperazine substituents exhibit potent analgesic activity, often surpassing reference drugs like morphine in rodent models . For example, 6-phenyl-3(2H)-pyridazinone derivatives reduced inflammation by 60–80% in carrageenan-induced edema tests . The 4-chlorophenyl group may enhance serotonin receptor affinity, while the furyl moiety could modulate cyclooxygenase (COX) inhibition .
MAO-B Inhibition
Pyridazinones bearing fluorophenyl-piperazine groups (e.g., compound T11 in source ) showed selective MAO-B inhibition (IC<sub>50</sub>: 0.8–1.2 μM), suggesting potential for treating neurodegenerative diseases . Structural similarities imply that the 4-chlorophenyl variant may retain this activity.
Cardiovascular Activity
4,5-Dihydropyridazinones are known inotropic agents, improving cardiac output without increasing oxygen demand . While the unsaturated pyridazinone core in this compound may reduce such effects, its piperazine moiety could still interact with adrenergic receptors .
Physicochemical and ADMET Properties
Lipophilicity and Solubility
Predicted logP values (2.5–3.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The furyl group’s electron-rich nature may enhance solubility in polar solvents compared to purely aromatic analogs .
Metabolic Stability
Piperazine rings are susceptible to N-dealkylation, but the 4-chlorophenyl group could slow hepatic metabolism . In vitro assays with liver microsomes would clarify half-life and major metabolites.
Future Research Directions
-
Synthetic Optimization: Improve yield via microwave-assisted synthesis or flow chemistry.
-
Target Identification: Screen against serotonin (5-HT<sub>1A</sub>) and adrenergic (α<sub>2</sub>) receptors.
-
In Vivo Studies: Evaluate efficacy in neuropathic pain and Parkinson’s models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume